1-phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide

PI3K inhibition kinase selectivity thiazolo[5,4-b]pyridine SAR

1-Phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide is a synthetic small molecule built on a thiazolo[5,4‑b]pyridine core, a privileged scaffold frequently exploited in kinase inhibitor discovery. The compound bears a phenylmethanesulfonamide side chain attached to a para‑aminophenyl linker at the 2‑position of the fused heterocycle.

Molecular Formula C19H15N3O2S2
Molecular Weight 381.47
CAS No. 2319876-59-8
Cat. No. B2976827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide
CAS2319876-59-8
Molecular FormulaC19H15N3O2S2
Molecular Weight381.47
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
InChIInChI=1S/C19H15N3O2S2/c23-26(24,13-14-5-2-1-3-6-14)22-16-10-8-15(9-11-16)18-21-17-7-4-12-20-19(17)25-18/h1-12,22H,13H2
InChIKeySJTTYQAIJZEPQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide (CAS 2319876-59-8): Core Scaffold & Procurement Context


1-Phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide is a synthetic small molecule built on a thiazolo[5,4‑b]pyridine core, a privileged scaffold frequently exploited in kinase inhibitor discovery. The compound bears a phenylmethanesulfonamide side chain attached to a para‑aminophenyl linker at the 2‑position of the fused heterocycle [1]. Commercially, it is offered as a research‑grade building block (typical purity ≥95%) for medicinal chemistry campaigns targeting phosphoinositide 3‑kinases (PI3Ks), epidermal growth factor receptor (EGFR) kinases, and other oncology‑relevant enzymes [2]. Its structural distinction lies in the combination of the thiazolo[5,4‑b]pyridine bicycle with a benzylsulfonamide moiety, a feature that differentiates it from the more commonly investigated methanesulfonamide and aryl‑sulfonamide analogs.

Why Generic Substitution Fails for 1-Phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide


Within the thiazolo[5,4‑b]pyridine sulfonamide class, even seemingly minor structural variations produce marked differences in target potency and selectivity. Published structure‑activity relationships (SAR) demonstrate that exchanging the N‑heterocycle attached to the thiazolo core (e.g., pyridine → phenyl) can diminish PI3Kα inhibitory activity by >100‑fold [1]. Similarly, modulating the sulfonamide substituent from methyl to electron‑deficient aryl dramatically alters enzymatic IC₅₀ values [1]. Consequently, procurement decisions cannot rely on gross scaffold similarity; the specific phenylmethanesulfonamide configuration of 1-phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide dictates its utility in kinase‑focused libraries and must be evaluated against precise, quantitative comparators rather than generic “thiazolopyridine” or “sulfonamide” labels.

1-Phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide: Quantitative Differentiation Evidence


PI3Kα Inhibitory Potency: Pyridyl-to-Phenyl Substitution on the Thiazolo Core Abolishes Activity

In a systematic SAR study of 7‑morpholinothiazolo[5,4‑b]pyridine sulfonamides, replacement of the 2‑pyridyl substituent on the thiazolo core with a phenyl group (compound 19e vs. 19a) resulted in a 139‑fold loss of PI3Kα inhibitory activity, shifting the IC₅₀ from 3.6 nM to 501 nM [1]. Although 1‑phenyl‑N‑(4‑{[1,3]thiazolo[5,4‑b]pyridin‑2‑yl}phenyl)methanesulfonamide lacks the morpholine ring present in the reference series, the critical 2‑position is occupied by a carbon‑linked phenyl ring rather than a nitrogen‑containing heterocycle, a topological alteration that, per the class‑level SAR, is expected to substantially reduce PI3Kα engagement. This finding provides a direct rationale for selecting or deprioritizing the compound in PI3K‑targeted projects.

PI3K inhibition kinase selectivity thiazolo[5,4-b]pyridine SAR

Sulfonamide Substituent Effect: Methyl vs. Aryl Sulfonamide Drives 15‑Fold Difference in PI3Kα Potency

In the same thiazolo[5,4‑b]pyridine series, changing the sulfonamide R‑group from 2,4‑difluorophenyl (19a, IC₅₀ = 3.6 nM) to methyl (19d, IC₅₀ = 53 nM) reduced PI3Kα inhibitory potency approximately 15‑fold [1]. The target compound carries a benzyl (phenyl‑CH₂‑) sulfonamide, a moiety that is structurally intermediate between the small methyl group and the larger, electron‑deficient aryl rings. Published SAR indicates that electron‑deficient aryl sulfonamides enhance acidity of the sulfonamide NH proton, strengthening a charge‑reinforced hydrogen bond with Lys802 in the PI3Kα active site [1]. The benzyl group is neither strongly electron‑withdrawing nor capable of the same Lys802 interaction, suggesting that the target compound’s potency, if assessed, would fall between the 53 nM (methyl) and 501 nM (phenyl‑core) benchmarks, likely in the mid‑ to high‑nanomolar range.

sulfonamide SAR PI3Kα inhibitor lead optimization

Physicochemical Differentiation: Elevated Lipophilicity and Altered Polar Surface Area Relative to Methanesulfonamide Analogues

Although no experimentally measured logP or PSA is published for 1‑phenyl‑N‑(4‑{[1,3]thiazolo[5,4‑b]pyridin‑2‑yl}phenyl)methanesulfonamide, its structure implies a substantial increase in lipophilicity compared to the unsubstituted methanesulfonamide analogue (CAS 863594‑68‑7). The benzyl group adds three sp² carbons and contributes approximately +1.5 to +2.0 logP units relative to a methyl sulfonamide, based on fragment‑based calculations commonly used in medicinal chemistry [1]. In the Molecules 2020 study, cLogP values for related thiazolo[5,4‑b]pyridine sulfonamides ranged from 2.1 (methyl sulfonamide 19d) to 4.4 (aryl sulfonamide 19b) [1]. The target compound is expected to occupy the upper portion of this lipophilicity range, which may enhance passive membrane permeability but also increase the risk of off‑target binding and reduced aqueous solubility.

drug-likeness logP PSA physicochemical properties

Purity Benchmark: Consistent ≥95% Purity Specification Aligns with Industry Screening Standards

Multiple independent vendors list 1‑phenyl‑N‑(4‑{[1,3]thiazolo[5,4‑b]pyridin‑2‑yl}phenyl)methanesulfonamide with a purity specification of ≥95%, typically verified by HPLC or LCMS . This purity level is equivalent to that of the well‑characterized PI3K inhibitor series reported by Xia et al. (all compounds >95% by LCMS) [1] and matches the accepted threshold for primary biochemical screening in academic and industrial laboratories. While not a unique differentiator, this documented purity ensures that observed biological responses can be attributed to the compound itself rather than to contaminants, a prerequisite for reproducible SAR studies.

chemical purity quality control compound procurement

Best Application Scenarios for 1-Phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide Based on Quantitative Evidence


Negative Control Probe for PI3Kα Enzymatic Assays

Owing to the class‑level SAR indicating that a phenyl substituent at the thiazolo 2‑position severely impairs PI3Kα binding (IC₅₀ shift from 3.6 nM to 501 nM in a homologous series) [1], 1‑phenyl‑N‑(4‑{[1,3]thiazolo[5,4‑b]pyridin‑2‑yl}phenyl)methanesulfonamide can serve as a structurally matched negative control. Its anticipated weak PI3Kα affinity allows researchers to confirm that observed cellular phenotypes are on‑target when comparing with potent pyridyl‑containing analogues.

Scaffold‑Hopping Starting Point for Kinase Inhibitor Optimization

The phenylmethanesulfonamide moiety provides a distinct vector for chemical elaboration that is absent both in simple methyl sulfonamides and in electron‑deficient aryl sulfonamides [1]. Medicinal chemistry teams can use this compound to explore whether the benzyl group enables new interactions with hydrophobic pockets or selectivity filters in kinase ATP‑binding sites, with the understanding that baseline PI3Kα potency is likely low.

Lipophilicity‑Driven Phenotypic Screening Library Member

With an estimated cLogP in the 3.8–4.5 range—significantly higher than methyl sulfonamide analogues (cLogP 2.1) [1]—the compound is well‑suited for inclusion in diversity‑oriented screening decks where moderate lipophilicity is desired to promote cell permeability. Its structural novelty relative to common sulfonamide fragments may yield distinct hit profiles in unbiased phenotypic assays, particularly in oncology or inflammation models where kinase polypharmacology is tolerated [2].

Quote Request

Request a Quote for 1-phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.